molecular formula C19H25N3O3 B11032661 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide

1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide

Cat. No.: B11032661
M. Wt: 343.4 g/mol
InChI Key: UKJINBDOLJBXGT-UHFFFAOYSA-N
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Description

1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with pyrrolidine-2,5-dione under specific conditions to form an intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to influence signaling pathways related to inflammation and microbial activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring and exhibit similar chemical properties.

    Piperidine derivatives: Compounds with a piperidine ring that show comparable reactivity and applications.

Uniqueness

1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is unique due to its dual ring structure, which provides a distinct set of chemical and biological properties. This duality allows for more versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

1-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C19H25N3O3/c1-12(2)13-3-5-15(6-4-13)22-17(23)11-16(19(22)25)21-9-7-14(8-10-21)18(20)24/h3-6,12,14,16H,7-11H2,1-2H3,(H2,20,24)

InChI Key

UKJINBDOLJBXGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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